N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Medicinal chemistry Structure–activity relationship Oxalamide chemotype

N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 955610-60-3; molecular formula C₁₉H₂₉N₃O₂; MW 331.46 g/mol) is a synthetic small molecule belonging to the tetrahydroquinoline (THQ)–oxalamide (ethanediamide) chemotype. The compound comprises a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl core linked via an ethyl spacer to an N-tert-butyl oxalamide terminus.

Molecular Formula C19H29N3O2
Molecular Weight 331.46
CAS No. 955610-60-3
Cat. No. B2562150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
CAS955610-60-3
Molecular FormulaC19H29N3O2
Molecular Weight331.46
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)(C)C
InChIInChI=1S/C19H29N3O2/c1-5-22-12-6-7-15-13-14(8-9-16(15)22)10-11-20-17(23)18(24)21-19(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,20,23)(H,21,24)
InChIKeyPSEWILSNTGXKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 955610-60-3): Structural Identity, Physicochemical Profile, and Procurement Context


N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 955610-60-3; molecular formula C₁₉H₂₉N₃O₂; MW 331.46 g/mol) is a synthetic small molecule belonging to the tetrahydroquinoline (THQ)–oxalamide (ethanediamide) chemotype. The compound comprises a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl core linked via an ethyl spacer to an N-tert-butyl oxalamide terminus . The European Chemical Biology Database (ECBD) records this compound under identifier EOS17652, with computed physicochemical parameters including a calculated logP (cLogP) of 2.03, a topological polar surface area (TPSA) of 52.65 Ų, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 7 rotatable bonds—fully compliant with Lipinski's Rule of Five [1]. The compound is commercially catalogued as a research-grade building block and is not accompanied by any published peer-reviewed pharmacological characterization or target-engagement data at the time of this analysis, with the sole exception of a single primary assay result in the ECBD reporting inactivity against GPR35 [1]. This evidentiary landscape places a premium on structural and physicochemical differentiation when evaluating procurement decisions against closely related analogs.

Why N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Cannot Be Interchanged with In-Class Tetrahydroquinoline Oxalamide Analogs


The tetrahydroquinoline–oxalamide chemotype spans a structurally diverse family in which even single-atom variations at the N-terminal amide substituent produce distinct physicochemical and, by class-level inference, pharmacologic profiles. The target compound's N-tert-butyl group imparts a unique combination of steric bulk (quaternary carbon), hydrophobicity, and metabolic stability relative to analogs bearing N-ethyl, N-isobutyl, N-cyclohexyl, or N-phenyl termini . Generic substitution—e.g., sourcing the closest available in-stock oxalamide analog without verifying the N-terminal substituent—risks altering cLogP, TPSA, hydrogen-bonding capacity, and conformational flexibility in ways that can confound SAR interpretation in kinase inhibition, HDAC modulation, or GPCR screening contexts [1]. Furthermore, the ECBD has recorded a definitive negative result for this compound in a GPR35 antagonism primary assay [2], a datum that cannot be assumed to transfer to any structurally distinct analog. Procurement without attention to these N-terminal substituent differences undermines experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide vs. Closest Structural Analogs


N-Terminal Substituent Steric Bulk Differentiation: tert-Butyl (Target) vs. Cyclohexyl, iso-Butyl, Ethyl, and Phenyl Analogs

The target compound bears an N-tert-butyl group (quaternary α-carbon; three methyl substituents) on the oxalamide terminus, distinguishing it from four commercially catalogued analogs: N'-cyclohexyl (CAS 955530-90-2; secondary cyclic C₆), N-isobutyl (primary branched C₄), N-ethyl (primary C₂), and N-phenyl (aromatic) variants . The tert-butyl group introduces the greatest steric hindrance (Taft Es ≈ −1.54 vs. cyclohexyl Es ≈ −0.79, ethyl Es ≈ −0.07) and the highest calculated hydrophobicity contribution (π ≈ 1.98 vs. cyclohexyl π ≈ 2.0 for the full ring but with greater conformational flexibility) among the aliphatic comparators, while eliminating the hydrogen-bond donor capacity present in the N-ethyl and N-isobutyl secondary amides [1]. This structural distinction has consequences for target-binding pocket complementarity, as documented in the broader oxalamide kinase inhibitor patent literature where N-alkyl substituent identity modulates c-Met inhibitory potency [2]. No head-to-head biological comparison data among these specific analogs have been published in the peer-reviewed literature as of this analysis.

Medicinal chemistry Structure–activity relationship Oxalamide chemotype

Physicochemical Property Differentiation: Molecular Weight, cLogP, TPSA, and H-Bond Profile vs. Closest Cataloged Analogs

The target compound (C₁₉H₂₉N₃O₂; MW 331.46; cLogP 2.03; TPSA 52.65 Ų; HBA 5; HBD 1; RB 7) exhibits a physicochemical profile that differs systematically from its closest catalogued analogs [1]. The N'-cyclohexyl analog (CAS 955530-90-2; C₂₁H₃₁N₃O₂; MW 357.5) is 26 Da heavier and contains two additional methylene units, increasing lipophilicity. The N'-phenyl analog (CAS 955774-86-4; C₂₁H₂₅N₃O₂; MW 351.4) has one additional H-bond donor, a different aromatic-aliphatic balance, and reduced rotatable bond count. Computed cLogP differences of approximately 0.5–1.0 log units between the target compound and the N-cyclohexyl analog predict measurable differences in aqueous solubility LogS and permeability, consistent with the established relationship that each 1-unit increase in logP approximately corresponds to a 10-fold decrease in aqueous solubility for neutral compounds [2]. The target compound's TPSA of 52.65 Ų falls below the 60 Ų threshold frequently associated with favorable oral absorption, while its single HBD aligns with the lower end of the typical drug-likeness range (HBD ≤ 5) [2].

Drug-likeness Physicochemical profiling Lead optimization

GPR35 Antagonism: A Verified Negative Result Distinguishing This Compound from GPCR-Active THQ Derivatives

In the only publicly available biological assay datum for this specific compound, N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide was tested in a primary GPR35 (G-protein coupled receptor 35) antagonism assay and returned a result of 'inactive' [1]. GPR35 is an orphan receptor implicated in inflammatory bowel disease, pain, and cardiovascular function, and several tetrahydroquinoline-containing ligands have been reported as GPR35 agonists or antagonists in the patent and primary literature [2]. This negative result has two implications: (1) it provides a verified exclusion criterion—this compound should not be selected for GPR35-targeted campaigns; (2) it distinguishes the compound from THQ-based GPR35-active chemotypes, suggesting that the N-tert-butyl oxalamide terminus may be incompatible with GPR35 ligand recognition, a hypothesis that can guide the design of target-specific screening libraries [3]. Because no comparator data from the same assay are available for the close structural analogs (N-cyclohexyl, N-ethyl, N-phenyl), this evidence must be interpreted as a single-point compound-specific finding rather than a comparative SAR conclusion.

GPCR screening GPR35 Target selectivity Off-target profiling

Oxalamide Chemotype Class-Level Evidence: c-Met Kinase and HDAC Inhibition as Prospective Screening Axes

Although no target-specific activity data exist for CAS 955610-60-3 against kinases or HDACs, the broader oxalamide–tetrahydroquinoline chemotype has been explicitly claimed in the patent literature as a privileged scaffold for c-Met kinase inhibition (US20060241104) [1] and for HDAC6 inhibition (various THQ-hydroxamic acid patents) [2]. The c-Met patent discloses oxalamide derivatives wherein the N-alkyl amide substituent identity modulates inhibitory potency against the c-Met growth factor receptor tyrosine kinase [1]. The target compound's N-tert-butyl group represents a distinct steric and electronic substructure not exemplified in the c-Met patent's specific compound claims, which predominantly feature aromatic or heteroaromatic N-terminal amide substituents. This gap presents both a risk (no guaranteed kinase activity) and an opportunity (unexplored SAR space within a validated chemotype). Similarly, tetrahydroquinoline-based HDAC6 inhibitors with sub-100 nM potency have been reported [3], though the target compound lacks the hydroxamic acid zinc-binding group typical of potent HDAC inhibitors, suggesting it may function as a negative control or intermediate in HDAC probe development rather than as a direct inhibitor.

Kinase inhibition c-Met HDAC Tetrahydroquinoline scaffold

Evidence-Based Research and Procurement Application Scenarios for N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 955610-60-3)


SAR Probe for N-Terminal Steric Bulk Effects in Tetrahydroquinoline–Oxalamide Lead Optimization Programs

The target compound serves as a well-defined SAR probe for evaluating the impact of maximal N-terminal steric bulk (tert-butyl; Taft Es ≈ −1.54) on target binding, cellular potency, and physicochemical properties within THQ–oxalamide series. Its zero H-bond donor capacity at the terminal amide nitrogen, combined with moderate cLogP (2.03), permits systematic comparison with N-ethyl (1 HBD, low steric demand), N-isobutyl (1 HBD, moderate steric demand), and N-cyclohexyl (1 HBD, high steric demand) analogs [1][2]. Procurement of the full set enables a steric/HBD matrix SAR study, particularly relevant to c-Met kinase and HDAC inhibitor optimization programs where the oxalamide N-substituent has been shown to modulate potency [3].

Negative Control Compound for GPR35 Antagonism Screening Cascades

The ECBD-verified inactivity of this compound against GPR35 [1] qualifies it as a structurally matched negative control for THQ-containing compound libraries being screened against GPR35 or related class A GPCRs. Its physicochemical profile (MW 331.46, cLogP 2.03, TPSA 52.65) places it within typical lead-like space, making it suitable as a physicochemical reference compound in assay quality-control workflows where a GPR35-inactive, drug-like small molecule is required for counter-screening.

Scaffold-Hopping Starting Point or Synthetic Intermediate for Kinase/Epigenetic Probe Development

Given the class-level association of the THQ–oxalamide chemotype with c-Met kinase inhibition (US20060241104) [2] and the broader tetrahydroquinoline scaffold's demonstrated utility in HDAC6 and BET bromodomain inhibitor programs [3], the target compound can serve as a procurement-ready starting material for scaffold-hopping or fragment-growing campaigns. Its structural distinction from patent-exemplified analogs (aliphatic N-tert-butyl vs. aromatic N-substituents) provides access to underexplored chemical space within a validated chemotype, reducing the risk of IP overlap in early-stage hit-to-lead efforts.

Physicochemical Benchmarking Standard for Tetrahydroquinoline-Derived Screening Library Quality Control

The compound's well-defined computed properties—cLogP 2.03, TPSA 52.65 Ų, HBD 1, HBA 5, RB 7 [1]—position it as a mid-range physicochemical benchmark for THQ-containing compound libraries. Procurement for use as an internal standard in logP determination, solubility assays, or permeability measurements enables normalization of experimental data across screening batches, particularly when comparing results against analogs with divergent N-terminal substituents.

Quote Request

Request a Quote for N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.